

# Ethyl Isobutyrate: A Technical Guide for Food Flavoring Applications

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## Compound of Interest

Compound Name: Ethyl isobutyrate

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An In-depth Examination of a Key Fruity Ester

## Abstract

**Ethyl isobutyrate** is a volatile ester recognized for its characteristic fruity and aromatic odor, contributing significantly to the flavor profiles of numerous fruits and food products.[1][2][3] This technical guide provides a comprehensive overview of **ethyl isobutyrate** for researchers, scientists, and drug development professionals. It details its chemical and physical properties, natural occurrence, synthesis, and regulatory status as a flavoring agent. Furthermore, this document outlines detailed experimental protocols for its synthesis, analytical quantification in food matrices, and sensory evaluation.

## Introduction

**Ethyl isobutyrate**, also known as ethyl 2-methylpropanoate, is a key flavoring substance used in the food and fragrance industries to impart a range of fruity notes, often described as apple-like, juicy, and sweet with ethereal and rummy nuances.[4][5][6] Its presence has been identified in a wide variety of natural sources, including apples, apricots, bananas, strawberries, and alcoholic beverages like beer and wine.[3][5][7] As a flavoring agent, it is typically used in confectionery, baked goods, and beverages to enhance or create fruity flavor profiles.[3][8]

This guide serves as a technical resource, consolidating critical data and methodologies relevant to the application of **ethyl isobutyrate** in food products.

## Chemical and Physical Properties

**Ethyl isobutyrate** is a colorless, volatile liquid.<sup>[2][3]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Ethyl Isobutyrate**

Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[2][8]
Molecular Weight	116.16 g/mol	[2][8]
CAS Number	97-62-1	[2][9]
FEMA Number	2428	[2][10]
JECFA Number	186	[2][11]
Appearance	Colorless liquid	[1][3][8]
Odor	Fruity, aromatic, sweet, ethereal	[1][2][5][6]
Melting Point	-88.2 °C	[2][12]
Boiling Point	112-113 °C (at 760 mmHg)	[2][3][8]
Density	0.865 g/mL (at 25 °C)	[3][8]
Refractive Index	1.385-1.391 (at 20 °C)	[2][8]
Flash Point	< 21.1 °C (< 70 °F)	[2]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[3][8][13]

## Natural Occurrence

**Ethyl isobutyrate** is a natural constituent of many fruits and fermented products. Its presence contributes to the characteristic aroma of these foods. Table 2 lists some of the natural sources where **ethyl isobutyrate** has been identified.

Table 2: Natural Occurrence of **Ethyl Isobutyrate**

Food Product	Reference(s)
Apple (fresh and juice)	<a href="#">[1]</a> <a href="#">[5]</a>
Apricot	<a href="#">[1]</a> <a href="#">[5]</a>
Banana	<a href="#">[3]</a>
Beer	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Champagne	<a href="#">[3]</a>
Concord Grape	<a href="#">[1]</a> <a href="#">[5]</a>
Honey	<a href="#">[1]</a> <a href="#">[3]</a>
Kiwi Fruit	<a href="#">[5]</a>
Mango	<a href="#">[5]</a>
Pineapple	<a href="#">[3]</a> <a href="#">[5]</a>
Rum	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Strawberry (fruit and juice)	<a href="#">[3]</a> <a href="#">[5]</a>
Wine (various types)	<a href="#">[3]</a> <a href="#">[5]</a>

## Regulatory Status

**Ethyl isobutyrate** is widely recognized as a safe flavoring agent by international regulatory bodies.

- United States Food and Drug Administration (FDA): **Ethyl isobutyrate** is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[\[2\]](#)[\[14\]](#)
- Flavor and Extract Manufacturers Association (FEMA): It is designated as FEMA Number 2428 and is Generally Recognized as Safe (GRAS).[\[1\]](#)[\[10\]](#)[\[15\]](#)

- Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated **ethyl isobutyrate** (JECFA No. 186) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)[\[11\]](#)

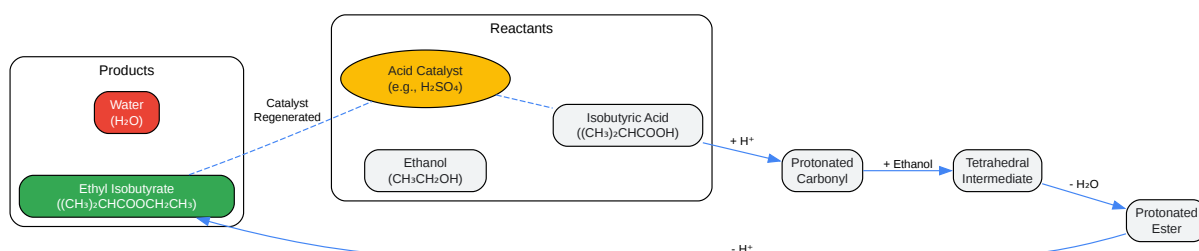
Table 3: Regulatory and Identification Numbers

Identifier	Number	Reference(s)
CAS Number	97-62-1	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[12]</a>
FEMA Number	2428	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
JECFA Number	186	<a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[16]</a>
EC Number	202-595-4	<a href="#">[2]</a> <a href="#">[9]</a>
FDA Regulation	21 CFR 172.515	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[15]</a>

## Experimental Protocols

### Synthesis of Ethyl Isobutyrate via Fischer-Speier Esterification

**Ethyl isobutyrate** is commonly synthesized by the Fischer-Speier esterification, which involves the acid-catalyzed reaction of isobutyric acid with ethanol.[\[13\]](#)[\[17\]](#)



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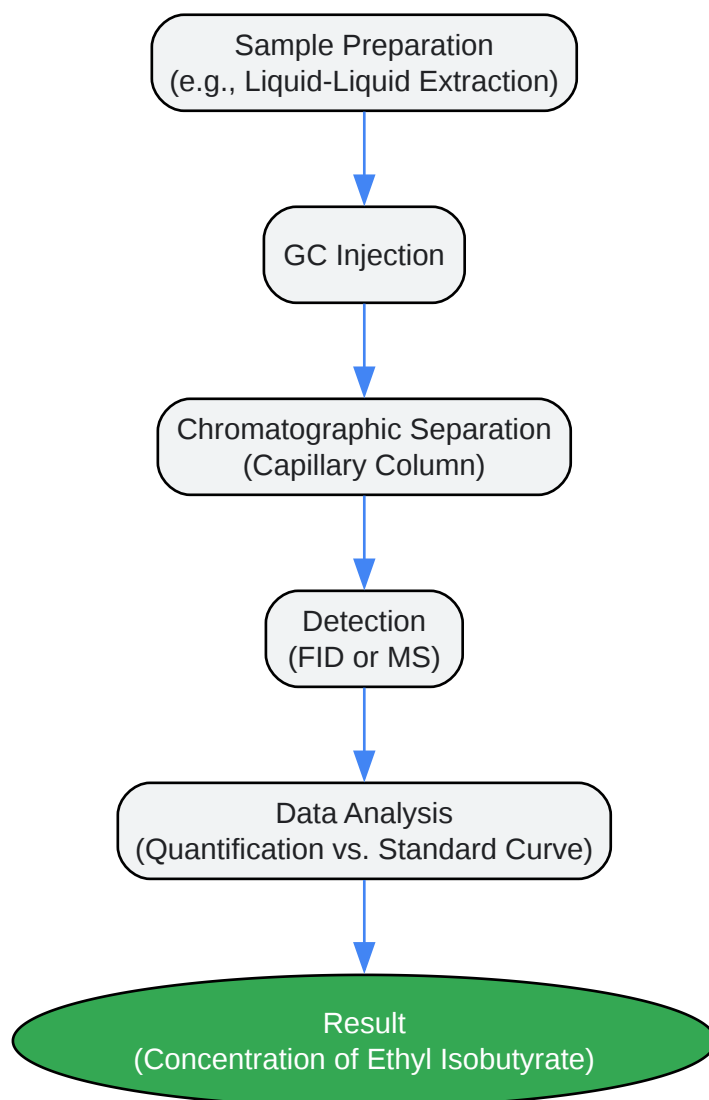
Caption: Fischer-Speier esterification of **ethyl isobutyrate**.

Methodology:

- **Reactant Mixture:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine isobutyric acid (1.0 mol), ethanol (2.0 mol, used in excess to shift equilibrium), and a non-polar solvent such as toluene or cyclohexane (to facilitate azeotropic removal of water).<sup>[2][13]</sup>
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH) (approximately 1-2% of the carboxylic acid weight).<sup>[2][11]</sup>
- **Reflux:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected, typically for 2-4 hours.<sup>[2]</sup>
- **Neutralization:** Cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
- **Washing:** Further wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Filter off the drying agent and purify the crude **ethyl isobutyrate** by fractional distillation. Collect the fraction boiling at approximately 112-113 °C.<sup>[2][8]</sup>
- **Characterization:** Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.

## Analytical Quantification in a Food Matrix (e.g., Beverage)

The concentration of **ethyl isobutyrate** in a food product can be accurately determined using Gas Chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).



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Caption: Workflow for GC analysis of **ethyl isobutyrate**.

Methodology: GC-FID Analysis

- Standard Preparation: Prepare a stock solution of **ethyl isobutyrate** in ethanol. Create a series of calibration standards by diluting the stock solution with a matrix that mimics the sample (e.g., a 12% ethanol solution for wine analysis). Prepare an internal standard (ISTD) solution (e.g., 2-butanol or 3-pentanol in ethanol).[\[5\]](#)[\[6\]](#)
- Sample Preparation (Liquid-Liquid Extraction):
  - To 5 mL of the beverage sample in a vial, add a known amount of the internal standard solution.[\[5\]](#)
  - Add 0.5 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase.[\[5\]](#)
  - Add 2 mL of a suitable organic solvent (e.g., dichloromethane).[\[5\]](#)
  - Vortex the mixture for 30-60 seconds to extract the analytes into the organic phase.
  - Allow the phases to separate. The lower organic phase contains the **ethyl isobutyrate**.
  - Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- GC-FID Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 8860 GC system or equivalent.[\[18\]](#)
  - Detector: Flame Ionization Detector (FID).[\[6\]](#)[\[16\]](#)
  - Column: A polar capillary column, such as a DB-FATWAX UI or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).[\[16\]](#)[\[18\]](#)
  - Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[\[16\]](#)
  - Injector Temperature: 250 °C.[\[16\]](#)
  - Detector Temperature: 250 °C.[\[6\]](#)
  - Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp to 180 °C at a rate of 5 °C/min.
- Hold at 180 °C for 5 minutes.
- Injection Volume: 1 µL, split mode (e.g., 20:1 split ratio).
- Analysis and Quantification:
  - Inject the prepared standards and samples into the GC-FID system.
  - Identify the **ethyl isobutyrate** and internal standard peaks based on their retention times compared to the standards.
  - Generate a calibration curve by plotting the ratio of the peak area of **ethyl isobutyrate** to the peak area of the internal standard against the concentration of the standards.
  - Calculate the concentration of **ethyl isobutyrate** in the samples using the regression equation from the calibration curve.

## Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.<sup>[4][8]</sup>

Methodology:

- Objective: To determine if a panel can detect a difference between a control sample and a sample containing a specified concentration of **ethyl isobutyrate**.
- Sample Preparation:
  - Control: A neutral base (e.g., spring water, or a 5% sucrose solution).
  - Test Sample: The same neutral base with a specific concentration of **ethyl isobutyrate** added (e.g., 10 ppm, a level typical for beverages).<sup>[8]</sup>
- Test Setup:



- Recruit a panel of at least 20-30 trained or consumer panelists.
- For each panelist, present three coded samples in a randomized order. Two of the samples are identical (either both control or both test), and one is different.
- There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across the panelists.<sup>[4]</sup>
- Procedure:
  - Instruct panelists to taste each sample from left to right.
  - Provide water and unsalted crackers for palate cleansing between samples.
  - Ask panelists to identify the "odd" or "different" sample. A forced choice is required.
- Data Analysis:
  - Count the total number of panelists and the number of correct identifications.
  - Determine the statistical significance of the results by comparing the number of correct answers to the number expected by chance (which is one-third in a triangle test).<sup>[4]</sup>
  - Statistical tables for the triangle test (based on the binomial distribution or Chi-square test) are used to determine if the number of correct identifications is significant at a chosen confidence level (e.g.,  $p < 0.05$ ).<sup>[4]</sup>

## Safety and Toxicology

**Ethyl isobutyrate** is considered to have low toxicity.<sup>[19]</sup> It may cause skin and eye irritation upon direct contact.<sup>[2]</sup><sup>[20]</sup> Inhalation of high concentrations of vapor may lead to irritation of the respiratory system.<sup>[20]</sup> Standard safety precautions, such as working in a well-ventilated area and using appropriate personal protective equipment (gloves, safety glasses), should be followed when handling the pure substance.<sup>[21]</sup>

## Conclusion

**Ethyl isobutyrate** is a valuable and widely used flavoring agent with a well-established safety profile. Its characteristic fruity aroma makes it a versatile ingredient for a broad range of food and beverage applications. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important flavor compound. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and compliant use in the food industry.

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- To cite this document: BenchChem. [Ethyl Isobutyrate: A Technical Guide for Food Flavoring Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147610#ethyl-isobutyrate-as-a-flavoring-agent-in-food-products]

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